1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one
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Overview
Description
1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable carbonyl compound. For instance, the reaction of phenylmagnesium bromide with 4-methylpentan-1-one under anhydrous conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, where the reagents are carefully controlled to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3)
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Biphenyl: A simpler analog with two connected phenyl rings.
4-Methylbiphenyl: Similar structure but lacks the pentanone chain.
1-Phenyl-4-methylpentan-1-one: Similar structure but lacks the biphenyl group .
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one is unique due to the presence of both the biphenyl group and the pentanone chain, which confer distinct chemical and biological properties.
Properties
CAS No. |
59662-30-5 |
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Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
4-methyl-1-(4-phenylphenyl)pentan-1-one |
InChI |
InChI=1S/C18H20O/c1-14(2)8-13-18(19)17-11-9-16(10-12-17)15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3 |
InChI Key |
NHXYKIOYWGCGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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